molecular formula C6H16N2 B2568826 (2-amino-2-methylpropyl)(ethyl)amine CAS No. 107429-97-0

(2-amino-2-methylpropyl)(ethyl)amine

Cat. No.: B2568826
CAS No.: 107429-97-0
M. Wt: 116.208
InChI Key: IOVGBWPECXFYLF-UHFFFAOYSA-N
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Description

(2-Amino-2-methylpropyl)(ethyl)amine (CAS: Not explicitly listed in evidence) is a branched aliphatic amine with the formula C₆H₁₆N₂. It consists of a central tertiary amine group bonded to an ethyl group and a 2-amino-2-methylpropyl moiety. For example, Schiff base ligands derived from similar amines (e.g., L3A in ) are used to stabilize transition metal complexes with applications in catalysis and magnetism .

Properties

IUPAC Name

1-N-ethyl-2-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-8-5-6(2,3)7/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVGBWPECXFYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-2-methylpropyl)(ethyl)amine can be achieved through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chloro-2-methylpropane with ethylamine under basic conditions can yield this compound .

Another method involves the reductive amination of ketones or aldehydes with amines. In this process, 2-methylpropanal can react with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-amino-2-methylpropyl)(ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

    Acylation: The compound can react with acid chlorides to form amides

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Haloalkanes and other electrophiles are used in nucleophilic substitution reactions.

    Acylation: Acid chlorides and anhydrides are used in acylation reactions

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

    Acylation: Amides

Scientific Research Applications

(2-amino-2-methylpropyl)(ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-2-methylpropyl)(ethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amines

Structural and Functional Group Comparisons

The table below highlights key structural differences between (2-amino-2-methylpropyl)(ethyl)amine and related compounds:

Compound Name Molecular Formula Substituents on Amine Key Functional Groups Applications/References
This compound C₆H₁₆N₂ Ethyl, 2-amino-2-methylpropyl Tertiary amine, primary amine Coordination chemistry, drug intermediates (hypothetical)
(2-Amino-2-methylpropyl)(propan-2-yl)amine (HMDB0062730) C₇H₁₈N₂ Isopropyl, 2-amino-2-methylpropyl Tertiary amine, primary amine Metabolite in biochemical pathways
(2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine C₁₀H₁₆ClN₃ 6-Chloropyridinyl-methyl, 2-amino-2-methylpropyl Aromatic heterocycle, tertiary amine Pharmaceutical intermediates (e.g., kinase inhibitors)
Bis(2-aminoisobutyl)amine C₈H₂₀N₄ Two 2-amino-2-methylpropyl groups Secondary diamine Crosslinking agent in polymers
Methyl(2-methylpropyl)amine C₅H₁₃N Methyl, 2-methylpropyl Secondary amine Research chemical (toxicological studies)

Key Observations :

  • Branching Effects: The 2-amino-2-methylpropyl group introduces steric hindrance, which impacts reactivity and coordination properties. For example, in , this group stabilizes Ni(II) complexes by preventing ligand dissociation .
  • Substituent Diversity : Replacement of the ethyl group with aromatic (e.g., pyridinyl in ) or bulkier alkyl groups (e.g., isopropyl in ) alters solubility and biological activity.
This compound Derivatives
  • Schiff Base Formation: Reaction of 2-amino-2-methylpropylamine with aldehydes (e.g., isobutyraldehyde in ) to form imine ligands for metal coordination .
  • Nucleophilic Substitution: describes the use of similar amines in non-catalytic ketoform syntheses, producing cyclic or polymeric products .
Comparative Reactivity
  • Acid-Base Behavior: The tertiary amine in this compound is less basic than primary amines (e.g., bis(2-aminoisobutyl)amine), reducing its nucleophilicity in aqueous environments.
  • Thermal Stability: Methyl(2-methylpropyl)amine () is stable under normal conditions but reacts with strong acids/bases, a property likely shared by the target compound .

Physicochemical Properties

Property This compound Bis(2-aminoisobutyl)amine Methyl(2-methylpropyl)amine
Molecular Weight (g/mol) ~128.2 (estimated) 170.3 87.17
Solubility Moderate in polar solvents High in water (diamine) Low (hydrophobic alkyl chains)
Boiling Point ~150–160°C (estimated) >200°C 88–90°C

Notes:

  • The diamine (bis(2-aminoisobutyl)amine) exhibits higher water solubility due to hydrogen bonding from multiple amine groups .
  • Methyl(2-methylpropyl)amine’s lower molecular weight correlates with higher volatility and flammability risks .

Biological Activity

(2-amino-2-methylpropyl)(ethyl)amine, also known as dihydrochloride, is a compound with significant biological activity due to its unique structure, which includes an aminoethyl group, an ethyl group, and a 2-methylpropyl group. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C8H21Cl2N2C_8H_{21}Cl_2N_2. Its structure allows for various interactions with biomolecules, influencing its biological activity.

Interaction with Biomolecules

The compound's amine groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins. This interaction can significantly affect enzyme activity and protein function. For instance, it may serve as a ligand for certain enzymes, potentially altering their catalytic activity.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It can interact with cell surface receptors, triggering intracellular signaling cascades that lead to changes in gene expression.
  • Metabolism : It affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways.

Enzyme Interactions

Research indicates that this compound can enhance or inhibit enzyme activity depending on the concentration used. At low doses, it may enhance enzyme activity or improve cellular function; at higher doses, it may cause toxic effects.

Transport and Distribution

The compound's transport within cells is mediated by specific transporters and binding proteins. Understanding these mechanisms is essential for predicting its bioavailability and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Activity Modulation : A study demonstrated that varying concentrations of the compound could modulate the activity of specific enzymes involved in metabolic pathways. Low concentrations enhanced enzyme activity, while high concentrations led to inhibition.
  • Cellular Signaling Pathways : Research has shown that this compound can activate signaling pathways associated with growth factors, leading to increased cell proliferation in certain cell lines.
  • Toxicological Assessment : In toxicity studies conducted on animal models, it was observed that prolonged exposure to high doses resulted in cellular damage and adverse effects on organ function.

Dosage Effects

The effects of this compound are dosage-dependent:

  • Low Doses : Beneficial effects such as enhanced enzyme activity.
  • High Doses : Toxicity and potential cellular damage.

Understanding these dosage effects is crucial for determining therapeutic windows and potential side effects in clinical applications.

Applications in Research and Industry

This compound has diverse applications:

  • Biological Research : Used as a substrate for biochemical assays and in studies of enzyme interactions.
  • Chemical Synthesis : Acts as a reagent in organic synthesis and as a building block for more complex molecules.
  • Pharmaceutical Development : Investigated for its potential therapeutic applications due to its modulatory effects on enzyme activity and cellular functions .

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